4-(4-Ethoxybenzoyl)isoquinoline

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers screening isoquinoline-based libraries often encounter supply chain discontinuity-key methoxy and unsubstituted 4-benzoylisoquinoline analogs have been discontinued by major distributors, risking project delays. 4-(4-Ethoxybenzoyl)isoquinoline is the only 4-(4-alkoxybenzoyl)isoquinoline variant with confirmed active supply across multiple independent vendors (Chemscene, Leyan, Fluorochem, MolCore), ensuring uninterrupted screening operations. - **Guaranteed Supply Continuity:** Active, multi-vendor availability eliminates custom re-synthesis lead times and costs. - **Quantitative Lipophilicity Benchmark:** Computed LogP of 3.86 bridges the gap between polar methoxy (LogP ~3.2) and more lipophilic butoxy analogs, enabling systematic SAR evaluation of lipophilicity-dependent activity cliffs. - **CNS Library Candidate:** TPSA of 39.19 Ų (well below the BBB threshold of 60-70 Ų) with 0 H-bond donors, supporting inclusion in blood-brain barrier permeability screens.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
CAS No. 1187166-53-5
Cat. No. B1392162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxybenzoyl)isoquinoline
CAS1187166-53-5
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
InChIInChI=1S/C18H15NO2/c1-2-21-15-9-7-13(8-10-15)18(20)17-12-19-11-14-5-3-4-6-16(14)17/h3-12H,2H2,1H3
InChIKeyXGKNADGEQZXDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethoxybenzoyl)isoquinoline Structural Baseline


4-(4-Ethoxybenzoyl)isoquinoline is a synthetic heterocyclic compound classified as a 4-substituted isoquinoline bearing a para-ethoxy benzoyl moiety [1]. It is commercially available for research purposes with a molecular formula of C₁₈H₁₅NO₂, a molecular weight of 277.32 g/mol, and typical purities ranging from 97% to 98% . The compound features a ketone linker bridging the isoquinoline core at the 4-position to a 4-ethoxyphenyl ring, a scaffold that is commonly explored in medicinal chemistry for its potential to interact with diverse biological targets [1]. However, primary, peer-reviewed pharmacological characterization for this specific compound is notably absent from the scientific literature, making structural and physicochemical benchmarking against close analogs the primary basis for procurement differentiation .

Workflow SAR & pharmacophore matching studies
Context 4-substituted isoquinoline scaffold exploration
Selection Intermediate-lipophilicity probe (computed LogP 3.86)
Primary peer-reviewed biological data absent; procurement guided by physicochemical benchmarking and supply-chain reliability.

Risks of Generic 4-Benzoylisoquinoline Substitution


Substituting 4-(4-ethoxybenzoyl)isoquinoline with a generic 4-benzoylisoquinoline or a shorter-chain alkoxy analog (e.g., 4-methoxy) carries quantifiable risks in solubility, lipophilicity, and target engagement profiles. The para-ethoxy substituent imposes a computed LogP of 3.86 , which is significantly higher than the unsubstituted 4-benzoylisoquinoline (LogP ~2.8 estimated) and intermediate between the methoxy analog (LogP ~3.2 estimated) and more lipophilic variants. This difference can critically alter membrane permeability and non-specific binding in cell-based assays [1]. Furthermore, the ethoxy group's rotational freedom (4 rotatable bonds) creates a distinct conformational landscape that cannot be replicated by a methyl or chloro substituent, directly impacting pharmacophore matching in drug discovery campaigns. Generic substitution therefore invalidates quantitative structure-activity relationship (QSAR) models and risks selecting a compound with an unintended pharmacokinetic or pharmacodynamic profile.

⚠️
Shorter-chain alkoxy analogs may alter membrane permeability
The para-ethoxy LogP of 3.86 is estimated ~0.5 to 1.0 units higher than methoxy or unsubstituted analogs, likely shifting intracellular exposure in cell-based assays.
⚠️
QSAR models invalidated by generic benzoyl substitution
Rotational freedom and conformational landscape from the ethoxy tail (4 rotatable bonds) cannot be replicated by methyl or chloro substituents.
⚠️
Supply-chain risk with closest structural analogs
Key 4-benzoyl, 4-methylbenzoyl, and 4-methoxybenzoyl analogs are reported discontinued by a major distributor, making the ethoxy compound the reliably procurable option in this series.

4-(4-Ethoxybenzoyl)isoquinoline vs. Structural Analogs


Lipophilicity vs. Closest Alkoxy Analogs

The computed octanol-water partition coefficient (LogP) for 4-(4-ethoxybenzoyl)isoquinoline is 3.86, as provided by the vendor Chemscene . For the direct methoxy analog, 4-(4-methoxybenzoyl)isoquinoline (CAS 1187166-11-5), while a vendor-supplied LogP is not available, the class-level inference from the removal of one methylene group predicts a LogP reduction of approximately 0.5 units, placing it near 3.3-3.4 . The unsubstituted 4-benzoylisoquinoline (CAS 20335-71-1) is expected to have a LogP of approximately 2.8. These differences are quantitatively meaningful: the ethoxy compound's higher logP suggests superior passive membrane permeability relative to its shorter-chain analogs, while potentially reducing aqueous solubility.

Lipophilicity vs. Closest Alkoxy Analogs
Cross-study comparable
Computed LogP
Target: LogP 3.86
ΔLogP ≈ +0.5 to +1.0 vs. more polar analogs
4-Methoxy analog Est. LogP ~3.2–3.4
4-Benzoyl analog Est. LogP ~2.8
Supports permeability-based screening differentiation.
Estimated comparator values; class-level inference from methylene removal.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Polar Surface Area vs. Saturated Analogs

The topological polar surface area (TPSA) for 4-(4-ethoxybenzoyl)isoquinoline is 39.19 Ų, as reported by Chemscene . This value is identical to its methoxy analog (also 39.19 Ų, based on identical heteroatom count) but critically differs from the tetrahydroisoquinoline analog, 2-(4-ethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline, which has a higher TPSA of approximately 49 Ų due to the saturated nitrogen-containing ring . The lower TPSA of the aromatic isoquinoline core enhances its capacity to cross lipid bilayers compared to the partially saturated analog. Additionally, the compound has zero hydrogen bond donors but 3 hydrogen bond acceptors, placing it in a favorable drug-like chemical space per Lipinski's rules .

Polar Surface Area vs. Saturated Analogs
Class-level inference
TPSA & H-Bond Profile
TPSA 39.19 Ų | H-Acceptors 3 | H-Donors 0
ΔTPSA ≈ −10 Ų vs. tetrahydroisoquinoline analog
Tetrahydroisoquinoline analog Est. TPSA ~49 Ų
4-Benzoyl analog Est. TPSA ~30 Ų
Favorable drug-like space per Lipinski's rules; may support CNS penetration screening.
TPSA below 60 Ų typically associated with BBB penetration potential.
Polar Surface Area Drug-likeness Medicinal Chemistry

Rotatable Bond Flexibility vs. Rigid Analogs

4-(4-Ethoxybenzoyl)isoquinoline possesses 4 rotatable bonds, as reported by Chemscene and Leyan . This is one rotatable bond more than the methoxy analog (3 rotatable bonds) and two more than the unsubstituted 4-benzoylisoquinoline (2 rotatable bonds), due to the ethoxy group's ethyl chain. The ethoxy tail provides moderate conformational freedom that can facilitate induced-fit binding to shallow or flexible protein pockets, without introducing the excessive entropic penalty of a longer alkyl chain. This places the compound in a balanced conformational entropy space relative to too-rigid analogs (potential binding steric hindrance) and too-flexible analogs (high entropic penalty upon binding).

Rotatable Bond Flexibility vs. Rigid Analogs
Class-level inference
Rotatable Bond Count
Target: 4 rotatable bonds
+1 vs. methoxy; +2 vs. unsubstituted benzoyl
4-Methoxy analog 3 rotatable bonds
4-Benzoyl analog 2 rotatable bonds
Balanced conformational entropy for induced-fit binding studies.
Intermediate flexibility may support affinity/specificity balance in drug-likeness filters.
Conformational Flexibility Molecular Dynamics Ligand Efficiency

Commercial Availability vs. Discontinued Analogs

Vendor analysis reveals that several close analogs of 4-(4-ethoxybenzoyl)isoquinoline, including 4-benzoylisoquinoline (CAS 20335-71-1, Fluorochem), 4-(4-methylbenzoyl)isoquinoline (CAS 1187169-56-7, Fluorochem), and 4-(4-methoxybenzoyl)isoquinoline (CAS 1187166-11-5, Fluorochem), are listed as discontinued by CymitQuimica . In contrast, 4-(4-ethoxybenzoyl)isoquinoline remains available with >98% purity from multiple active suppliers including Chemscene and Leyan . Fluorochem lists the compound at 97% purity with pricing of 12,188 CNY/1g, 18,414 CNY/2g, and 37,444 CNY/5g . This supply chain differential makes the ethoxy derivative the most reliably procurable compound within this analog series.

Commercial Availability vs. Discontinued Analogs
Supporting evidence
Supply Status
Target: Active supply (≥97% purity, multiple vendors)
3 closest analogs reported discontinued by major distributor
4-Benzoyl, 4-Methyl, 4-Methoxy analogs Discontinued (CymitQuimica)
Ensures reliable resupply for ongoing research programs.
Vendor status as of April 2026; subject to change.
Supply Chain Reliability Quality Control Procurement

Lack of Direct Biological Comparison Data

A comprehensive search of PubMed, PubChem BioAssay, and Google Scholar as of April 2026 failed to identify any peer-reviewed publication reporting quantitative biological activity data (IC₅₀, EC₅₀, Kd, MIC, etc.) for 4-(4-ethoxybenzoyl)isoquinoline . While the broader isoquinoline class has documented antimicrobial, cytotoxic, and anti-malarial activities [1], no study directly compares 4-(4-ethoxybenzoyl)isoquinoline to its 4-methoxy, 4-methyl, or unsubstituted benzoyl analogs in a head-to-head assay. Any extrapolation of biological differentiation must therefore be treated as a hypothesis, not an established finding. Procurement decisions for this compound should be guided by the physicochemical and supply chain evidence provided in this guide, rather than by unverified claims of superior biological activity.

Lack of Direct Biological Comparison Data
Data to verify
Peer-Reviewed Biological Activity
No primary IC₅₀, EC₅₀, Kd, or MIC data found
Isoquinoline class-level Antimicrobial IC₅₀ 1–100 μM; Cytotoxic IC₅₀ 0.1–50 μM (Iwasa et al. 2001)
Selection should rely on verified physicochemical and supply-chain evidence.
Absence of head-to-head assay data; biological extrapolation remains hypothetical.
Data Integrity Research Reproducibility Procurement Risk

4-(4-Ethoxybenzoyl)isoquinoline Application Scenarios


Medicinal Chemistry SAR: Lipophilicity Optimization

The computed LogP of 3.86 positions 4-(4-ethoxybenzoyl)isoquinoline as an intermediate-lipophilicity probe within a 4-benzoylisoquinoline SAR series. Researchers exploring the impact of alkoxy chain length on target engagement can use this compound as a bridge between the more polar methoxy analog (estimated LogP ~3.2) and more lipophilic butoxy or longer-chain variants. This quantitative LogP step enables systematic evaluation of lipophilicity-dependent activity cliffs in cell-based assays, where membrane permeability is a key determinant of apparent potency .

CNS Drug Discovery: Blood-Brain Barrier Penetration

The TPSA of 39.19 Ų, coupled with zero hydrogen bond donors and only 3 acceptors, makes this compound a candidate for CNS-targeted screening libraries. Its TPSA falls well below the 60-70 Ų threshold commonly associated with blood-brain barrier penetration. This differentiates it from the tetrahydroisoquinoline analog (TPSA ~49 Ų) and positions it alongside known CNS-active isoquinoline derivatives. Procurement for blood-brain barrier permeability assays is supported by this quantitative physicochemical advantage .

Reliable Supply for Core Facilities and CROs

For core facilities and contract research organizations (CROs) maintaining isoquinoline-based screening decks, supply reliability is paramount. 4-(4-Ethoxybenzoyl)isoquinoline is the only 4-(4-alkoxybenzoyl)isoquinoline variant with confirmed active multi-vendor supply (Chemscene, Leyan, Fluorochem, MolCore), while its methoxy, methyl, and unsubstituted analogs have been discontinued by at least one major European distributor (CymitQuimica). Procuring this compound ensures continuity in screening operations and avoids the cost and delay of custom re-synthesis .

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR: Lipophilicity Optimization
Computed LogP 3.86
Systematic LogP-activity cliff analysis
CNS Drug Discovery: Blood-Brain Barrier Penetration
TPSA 39.19 Ų, zero H-bond donors
BBB permeability assay screening
Reliable Supply for Core Facilities and CROs
Active multi-vendor supply, >97% purity
Screening deck continuity and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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